2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid
Description
Properties
IUPAC Name |
2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-9-3-4-10(2)8(13)6(9)5-7(11)12/h6H,3-5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZZTMOGEMLFDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(=O)C1CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)acetate
This method involves the reaction between methyl α-bromo(4-chlorophenyl)acetate and 1-(3-chlorophenyl) piperazin-2-one hydrochloride in the presence of sodium bicarbonate.
- Add 1-(3-chlorophenyl) piperazin-2-one hydrochloride (5 g, 20.24 mmol) to methyl α-bromo(4-chlorophenyl)acetate (5.33 g, 20.24 mmol) in 50 ml of methanol along with sodium bicarbonate (3.4 g, 40.48 mmol).
- Stir the mixture at 80°C for 6 hours.
- Separate any precipitated solids by filtration and evaporate the solvent under reduced pressure.
- Dissolve the precipitate in ethyl acetate (60 mL) and wash with water (30 mL).
- Wash the separated organic phase with distilled water and cool to -10°C.
- Add a mixture of 10 g of ice and 5 mL concentrated HCl.
- Filter the resulting precipitate and dry to obtain the desired product.
Synthesis of Novel Annelated 2-Oxopiperazines
This method describes the interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides to form novel annelated heterocycles.
[General Method for the Synthesis of Methyl-2-Aryl-1,3,8-Trioxodecahydro-1H-Pyrrolo3',4':4,5]Pyrrolo[1,2-a]Pyrazine-9-Carboxylates 3a, b:
- Reflux a mixture of 0.85 g (0.5 mmol) of 2-oxopiperazine 1 and 0.51 mmol of the corresponding N-arylmaleimide in a mixture of 5 mL of methanol and 5 mL of acetic acid for 10 hours (monitor by TLC).
- Filter off the precipitate formed after cooling and wash with ethanol.
- Recrystallize twice from dimethylformamide to remove impurities.
[Methyl-2-(4-methylphenyl)-1,3,8-trioxodecahydro-1H-pyrrolo3',4':4,5]pyrrolo[1,2-a]pyrazine-9-carboxylate 3a:
- Yield: 65%
- Melting point: 180-181 °C
- MS (EI, 70 ev) m/z, %: 357 (8, M+); 343 (25); 326 (6); 236 (63); 218 (100); 191 (24)
- 1H NMR (300 MHz, DMSO-d6) δ: 2.42 (3H, s, CH3); 2.53-2.59 (1H, m, CH); 2.90-2.98 (1H, m, CH); 3.22-3.26 (2H, m, CH2N); 3.40-3.44 (1H, m, CH); 3.46-3.50 (1H, m, CH2NH); 3.62 (3H, s, CH3O); 3.72-3.74 (1H, m, CH2NH); 4.46 (1H, d, J=6.8, CH); 7.08 (2H, d, J=8.6; H-3,5 Ar); 7.19 (2H, d, J=8.6, H-2,6 Ar); 8.62 (1H, d, J=2.1, NH)
- Analysis: calc. for C18H19N3O5: C 60.50, H 5.36, N 11.76. Found. C 60.44, H 5.33, N 11.60
[Methyl-2-(4-ethoxyphenyl)-1,3,8-trioxodecahydro-1H-pyrrolo3',4':4,5]pyrrolo[1,2-a]pyrazine-9-carboxylate 3b:
- Yield: 48%
- Melting point: 165-166 °C
- MS (EI, 70 ev) m/z, %: 387 (8, M+); 373 (21); 356 (5); 236 (67); 218 (100); 191 (25)
- 1H NMR (300 MHz, DMSO-d6) δ: 1.39 (3H, t, J = 7.1, CH2CH3); 2.62-2.68 (1H, m, CH); 2.82-2.88 (1H, m, CH); 3.21-3.25 (2H, m, CH2N); 3.51-3.56 (1H, m, CH); 3.57-3.62 (1H, m, CH2NH); 3.66 (3H, s, CH3O); 3.71-3.73 (1H, m, CH2NH); 4.10-4.14 (2H, m, CH2O); 4.37 (1H, d, J = 7.3, CH); 7.01 (2H, d, J = 8.7; H-3,5 Ar); 7.09 (2H, d, J = 8.7, H-2,6 Ar); 8.39 (1H, d, J = 2.7, NH)
- Analysis: calc. for C19H21N3O6: C 58.91, H 5.46, N 10.85. Found. C 58.82, H 5.39, N 10.90
- Reflux a mixture of 0.85 g (0.5 mmol) of 2-oxopiperazine 1 and 0.51 mmol of the corresponding N-arylmaleimide in 15 ml of methanol with the addition of 2-3 drops of acetic acid for 14 hours (monitor by TLC).
- Filter off the precipitate formed after cooling and wash with ethanol.
- Recrystallize twice from dimethylformamide to remove impurities.
-
- Yield: 52%
- Melting point: 155-156 °C
- MS (EI, 70 ev) m/z, %: 343 (51, M+); 311 (100); 284 (23); 192 (42); 163 (41)
- 1H NMR (300 MHz, DMSO-d6) δ: 2.42 (2H, d, J=15.8, CH2CO); 3.26-3.30 (2H, m, CH2N); 3.46-3.50 (1H, m, CH2NH); 3.62 (3H, s, CH3O); 3.72-3.74 (1H, m, CH2NH); 5.14 (1H, br s, CH); 7.05 (2H, t, J=7.8; H-3,5 Ar); 7.12 (2H, d, J=7.8, H-2,6 Ar); 7.18 (2H, t, J=7.8; H-3,5 Ar); 8.74 (1H, d, J=2.3, NH); 9.48 (1H, s, NH-Ar)
- Analysis: calc. for C17H17N3O5: C 59.47, H 4.99, N 12.24. Found. C 59.54, H 4.92, N 12.30
-
- Yield: 52%
- Melting point: 152-153 °C
- MS (EI, 70 ev) m/z, %: 357 (48, M+); 325 (100); 298 (23); 192 (44); 163 (40)
- 1H NMR (300 MHz, DMSO-d6) δ: 2.12 (3H, s, CH3); 2.26 (2H, d, J=15.2, CH2CO); 3.34-3.39 (2H, m, CH2N); 3.43-3.48 (1H, m, CH2NH); 3.70 (3H, s, CH3O); 3.73-3.75 (1H, m, CH2NH); 5.28 (1H, br s, CH); 7.09 (2H, d, J=8.4; H-3,5 Ar); 7.28 (2H, d, J=8.4, H-2,6 Ar); 8.63 (1H, d, J=2.7, NH); 9.52 (1H, s, NH-Ar)
- Analysis: calc. for C18H19N3O5: C 60.50, H 5.36, N 11.76. Found. C 60.59, H 5.42, N 11.62
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid has been studied for its potential therapeutic properties. It exhibits anti-inflammatory and analgesic effects, making it a candidate for drug development targeting pain management and inflammatory conditions.
Mechanism of Action :
- Receptor Binding : The compound may bind to neurotransmitter receptors, modulating neurotransmission and influencing pain pathways.
- Enzyme Modulation : It may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation and pain .
Research has indicated that this compound interacts with various biological macromolecules, influencing several biochemical pathways. Its biological activity is primarily attributed to its ability to act as a ligand for receptors and enzymes, which can lead to significant pharmacological effects .
Organic Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including:
- Oxidation : Formation of carboxylic acids or ketones.
- Reduction : Formation of alcohols.
- Substitution Reactions : Leading to the formation of substituted piperazine derivatives .
Case Study 1: Anti-inflammatory Activity
A study assessed the anti-inflammatory activity of this compound using a carrageenan-induced paw edema model in laboratory rats. The compound demonstrated significant edema inhibition comparable to diclofenac at doses of 25 and 125 mg/kg .
| Dose (mg/kg) | Edema Inhibition (%) |
|---|---|
| 5 | Not significant |
| 25 | 48.9 |
| 125 | 63.1 |
This study highlights the compound's potential as an effective anti-inflammatory agent.
Case Study 2: Synthesis and Characterization
Another study focused on synthesizing derivatives of this compound and evaluating their biological activities. Various derivatives were characterized using techniques such as NMR and IR spectroscopy, confirming their structures. Biological assays indicated promising antimicrobial activities against strains like Staphylococcus aureus and Escherichia coli .
Mechanism of Action
The mechanism of action of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the piperazine ring and keto group allows for specific interactions with biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
ETHYL 2-(1,4-DIMETHYL-3-OXO-2-PIPERAZINYL)ACETATE
- Structure : Shares the same piperazine core but replaces the carboxylic acid with an ethyl ester group.
- Key Differences: Solubility: The ester group reduces polarity, increasing lipophilicity compared to the carboxylic acid .
- Application : Used as an intermediate in synthetic pathways targeting bioactive molecules .
2-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)acetic Acid (CAS: 60603-99-8)
- Structure: Features a pyridinone ring (a six-membered ring with one nitrogen and a ketone) instead of piperazine.
- Key Differences: Electronic Effects: The pyridinone’s aromaticity and conjugation reduce ring flexibility and alter electron distribution. Acidity: The hydroxyl group at position 3 increases acidity compared to the methyl-substituted piperazine derivative .
Heterocyclic Analogues with Different Ring Systems
(2-METHYL-3-OXO-2,3-DIHYDRO-4H-1,4-BENZOXAZIN-4-YL)ACETIC ACID (CAS: 899710-24-8)
- Structure : Incorporates a benzoxazine ring (fused benzene and oxazine) instead of piperazine.
- Polarity: The oxygen in the oxazine ring increases polarity compared to the nitrogen-rich piperazine .
4-Boc-1-Fmoc-2-Piperazine Acetic Acid
- Structure : Piperazine ring protected by Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups.
- Key Differences :
Table: Comparative Analysis of Key Compounds
Implications of Structural Variations
- Bioactivity: Piperazine derivatives are often explored for CNS activity due to their ability to cross the blood-brain barrier. The 3-oxo group in the target compound may modulate receptor binding compared to non-ketone analogues.
- Synthetic Utility : Ethyl ester derivatives (e.g., ETHYL 2-(1,4-DIMETHYL-3-OXO-2-PIPERAZINYL)ACETATE) serve as intermediates for introducing the carboxylic acid group under mild hydrolysis conditions .
- Solubility and Formulation: The benzoxazine analogue’s fused aromatic system may limit aqueous solubility, whereas the pyridinone derivative’s hydroxyl group enhances it .
Biological Activity
2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid is a heterocyclic compound featuring a piperazine ring substituted with a keto group and an acetic acid moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and analgesic effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to act as a ligand for various receptors and enzymes. The presence of the piperazine ring allows for specific interactions with biological macromolecules, influencing several biochemical pathways.
Key Mechanisms:
- Receptor Binding: The compound can bind to neurotransmitter receptors, potentially modulating neurotransmission and influencing pain pathways.
- Enzyme Modulation: It may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation and pain.
Pharmacological Properties
Preliminary studies suggest that this compound exhibits several pharmacological properties:
- Anti-inflammatory Effects: Research indicates that this compound can significantly inhibit lipopolysaccharide-induced nitric oxide production in RAW 264.7 cells, a common model for studying inflammation .
- Analgesic Activity: Its structural similarity to other piperazine derivatives suggests potential interactions with pain-related neurotransmitter systems.
Data Table: Summary of Biological Activities
Case Studies
Several studies have explored the biological activity of compounds related to or derived from this compound:
- Study on Anti-inflammatory Activity:
-
Pharmacokinetics Investigation:
- Research focusing on the pharmacokinetics of similar compounds indicated that structural modifications significantly affect bioavailability and metabolism. The dimethyl substitution in this compound may enhance its pharmacokinetic profile compared to other piperazine derivatives.
Q & A
Q. What are the established synthetic routes for 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid, and what analytical techniques are critical for confirming its structural integrity?
Answer: Synthetic routes typically involve cyclization of precursor amines with ketone or ester intermediates under controlled pH and temperature. For example, nucleophilic substitution reactions using dimethylpiperazine derivatives followed by acetic acid coupling are common. Structural validation requires:
- NMR spectroscopy (1H/13C) to confirm methyl group positions and piperazine ring conformation.
- X-ray crystallography (as in ) to resolve stereochemical ambiguities, particularly at the 3-oxo and 1,4-dimethyl positions.
- FTIR to verify carbonyl (C=O) and carboxylic acid (COOH) functional groups.
Reference:
Q. How can researchers ensure purity and stability of this compound under varying storage conditions?
Answer: Purity is assessed via HPLC (>98% purity threshold) and TGA (thermal stability up to 150°C). Stability studies should include:
- Accelerated degradation tests (40°C/75% RH for 6 months) to monitor hydrolysis of the oxopiperazine ring.
- Lyophilization for long-term storage, as the compound is hygroscopic.
Key parameters (from ):
| Parameter | Method | Threshold |
|---|---|---|
| Moisture content | Karl Fischer titration | <0.5% w/w |
| Degradation products | LC-MS | <1.0% area |
Advanced Research Questions
Q. How can factorial design be applied to optimize reaction parameters for synthesizing this compound?
Answer: A 2^k factorial design ( ) identifies critical variables (e.g., temperature, solvent polarity, catalyst loading). Example optimization:
Q. What strategies resolve contradictions between computational predictions and experimental outcomes in reaction mechanisms involving this compound?
Answer: Discrepancies often arise in tautomerization equilibria (e.g., keto-enol shifts in the oxopiperazine ring) or steric hindrance at the 1,4-dimethyl positions. Mitigation strategies:
- Multi-scale modeling : Combine DFT (density functional theory) with molecular dynamics to simulate solvent effects.
- In situ spectroscopy : Use Raman or NMR to track intermediate formation (e.g., Schiff base intermediates).
- Validation loops : Feed experimental data (e.g., kinetic profiles) back into computational models ().
Case study : A 2024 study () used crystallography to confirm DFT-predicted hydrogen bonding patterns, resolving a 10% yield gap.
Reference:
Q. How can researchers analyze reaction intermediates to elucidate mechanistic pathways for derivatives of this compound?
Answer:
- Trapping intermediates : Use quenching agents (e.g., NH4Cl) to isolate enolate or carbocation intermediates.
- Mass spectrometry (HRMS) : Detect transient species like zwitterionic forms.
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps.
Example : A 2025 study () identified a diketopiperazine intermediate via LC-MS, explaining unexpected regioselectivity in alkylation reactions.
Reference:
Q. What methodologies address challenges in scaling up synthesis while maintaining enantiomeric purity?
Answer:
- Continuous flow reactors : Minimize racemization by reducing residence time at high temperatures.
- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) for >99% ee.
- Process analytical technology (PAT) : Real-time monitoring via inline FTIR ensures consistent stereochemistry.
Data from : Membrane separation technologies (CRDC subclass RDF2050104) improved yield by 15% in pilot-scale reactions.
Reference:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
